Cas no 138355-07-4 ((-)-Hyrtiosal)

(-)-Hyrtiosal structure
Nome del prodotto:(-)-Hyrtiosal
(-)-Hyrtiosal Proprietà chimiche e fisiche
Nomi e identificatori
-
- (-)-Hyrtiosal
- 13S,16S-19,25-epoxy-17(25),18-diene-16-hydroxyhyrtiosan-12-al
- hyrtiosal
- SCHEMBL37499
- Hyrtiosal [MI]
- 138355-07-4
- WX5FRH0E65
- UNII-WX5FRH0E65
- CHEMBL1078661
- (2S,3S,3aR,5aS,9aS,9bR)-3-((2S)-2-(3-Furanyl)-2-hydroxyethyl)dodecahydro-2,3a,6,6,9a-pentamethyl-1H-benz(E)indene-2-carboxaldehyde
- 1H-Benz(E)indene-2-carboxaldehyde, 3-((2S)-2-(3-furanyl)-2-hydroxyethyl)dodecahydro-2,3a,6,6,9a-pentamethyl-, (2S,3S,3aR,5aS,9aS,9bR)-
- (2S,3S,3aR,5aS,9aS,9bR)-3-[(2S)-2-(furan-3-yl)-2-hydroxyethyl]-2,3a,6,6,9a-pentamethyl-3,4,5,5a,7,8,9,9b-octahydro-1H-cyclopenta[a]naphthalene-2-carbaldehyde
- (2S,3S,3aR,5aS,9aS,9bR)-3-[(2S)-2-(3-furyl)-2-hydroxy-ethyl]-2,3a,6,6,9a-pentamethyl-3,4,5,5a,7,8,9,9b-octahydro-1H-cyclopenta[a]naphthalene-2-carbaldehyde
- (2S,3S,3aR,5aS,9aS,9bR)-3-((2S)-2-(furan-3-yl)-2-hydroxyethyl)-2,3a,6,6,9a-pentamethyl-3,4,5,5a,7,8,9,9b-octahydro-1H-cyclopenta(a)naphthalene-2-carbaldehyde
- (2S,3S,3aR,9aS)-3-[(2S)-2-(furan-3-yl)-2-hydroxyethyl]-2,3a,6,6,9a-pentamethyl-3,4,5,5a,7,8,9,9b-octahydro-1H-cyclopenta[a]naphthalene-2-carbaldehyde
- (2S,3S,3aR,9aS)-3-((2S)-2-(furan-3-yl)-2-hydroxyethyl)-2,3a,6,6,9a-pentamethyl-3,4,5,5a,7,8,9,9b-octahydro-1H-cyclopenta(a)naphthalene-2-carbaldehyde
-
- Inchi: InChI=1S/C25H38O3/c1-22(2)9-6-10-24(4)19(22)7-11-25(5)20(23(3,16-26)14-21(24)25)13-18(27)17-8-12-28-15-17/h8,12,15-16,18-21,27H,6-7,9-11,13-14H2,1-5H3/t18-,19-,20+,21+,23+,24-,25-/m0/s1
- Chiave InChI: PUTJFIQGLGDLIT-RNDOZLNUSA-N
- Sorrisi: CC1(CCCC2(C1CCC3(C2CC(C3CC(C4=COC=C4)O)(C)C=O)C)C)C
Proprietà calcolate
- Massa esatta: 386.28209507g/mol
- Massa monoisotopica: 386.28209507g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 28
- Conta legami ruotabili: 4
- Complessità: 615
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6
- Superficie polare topologica: 50.4Ų
(-)-Hyrtiosal Letteratura correlata
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
138355-07-4 ((-)-Hyrtiosal) Prodotti correlati
- 1803687-63-9(2-(Difluoromethyl)-5-iodo-3-methylpyridine)
- 1597097-17-0(4-bromo-5-methylthiophene-2-carbothioamide)
- 2246722-11-0(5-bromo-N,4-dimethylpyridine-3-carboxamide)
- 1188029-99-3(2-Chloromethyl-7-ethoxybenzo[d]thiazole)
- 895642-93-0(3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine)
- 2137577-57-0(1-(2-Fluoro-2-methylpropyl)pyrazol-3-amine)
- 1361903-94-7(6-(Aminomethyl)-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylic acid)
- 1116045-17-0(1-(6-phenoxypyrimidin-4-yl)-N-{4-(pyrrolidin-1-yl)phenylmethyl}piperidine-4-carboxamide)
- 38462-78-1(6-methylquinoline-2-carbaldehyde)
- 43224-81-3(2-Phenoxyethyl 4-methylbenzenesulfonate)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso
